molecular formula C27H34O3 B159170 Nandrolone phenpropionate CAS No. 62-90-8

Nandrolone phenpropionate

Cat. No.: B159170
CAS No.: 62-90-8
M. Wt: 406.6 g/mol
InChI Key: UBWXUGDQUBIEIZ-QNTYDACNSA-N
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Mechanism of Action

Target of Action

Nandrolone phenpropionate primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

This compound acts as an agonist for the androgen receptor . This means it binds to the androgen receptor, activating it. Once activated, the drug-receptor complex enters the nucleus and binds directly to specific nucleotide sequences of the chromosomal DNA . The areas of binding are called hormone response elements (HREs), which influence the transcriptional activity of certain genes, producing the androgen effects .

Biochemical Pathways

The activation of the androgen receptor by this compound influences several biochemical pathways. For instance, it increases the production and urinary excretion of erythropoietin . Erythropoietin is a hormone that stimulates the production of red blood cells, enhancing oxygen-carrying capacity and endurance .

Pharmacokinetics

This compound is typically administered via intramuscular injection, which results in high bioavailability . It is metabolized in the blood through hydrolysis and in the liver through reduction . The elimination half-life of this compound, when administered intramuscularly, is approximately 2.7 days .

Result of Action

The activation of the androgen receptor by this compound leads to a variety of molecular and cellular effects. It increases the production and urinary excretion of erythropoietin, which may also have a direct action on bone marrow . Due to its inability to act on the muscle in ways unmediated by the receptor, it has less overall effect on muscle growth compared to testosterone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of absorption of the drug can be affected by the specific site of intramuscular injection . Additionally, factors such as the individual’s metabolic rate, overall health status, and presence of other medications can also influence the drug’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nandrolone phenpropionate is generally prepared from alkyl ethers of estradiol to resemble testosterone but with one less carbon at the 19th position . The synthesis involves the esterification of nandrolone with phenylpropionic acid. The reaction typically requires the use of a suitable solvent such as chloroform or acetone and a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving nandrolone in a mixture of alcohol and chloroform, followed by esterification with phenylpropionic acid. The product is then purified through crystallization and chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Nandrolone phenpropionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized nandrolone derivatives, reduced nandrolone derivatives, and substituted nandrolone compounds .

Scientific Research Applications

Nandrolone phenpropionate has a wide range of scientific research applications:

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWXUGDQUBIEIZ-QNTYDACNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023353
Record name Nandrolone phenpropionate
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Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nandrolone phenpropionate
Source Human Metabolome Database (HMDB)
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Solubility

4.58e-04 g/L
Record name Nandrolone phenpropionate
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Mechanism of Action

Nandrolone is an androgen receptor agonist. The drug bound to the receptor complexes which allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.
Record name Nandrolone phenpropionate
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CAS No.

62-90-8
Record name Nandrolone phenylpropionate
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Record name 17-β-hydroxyestr-4-en-3-one 17-(3-phenylpropionate)
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Record name NANDROLONE PHENPROPIONATE
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Record name Nandrolone phenpropionate
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Melting Point

118 °C
Record name Nandrolone phenpropionate
Source DrugBank
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Record name Nandrolone phenpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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